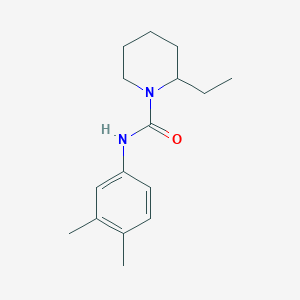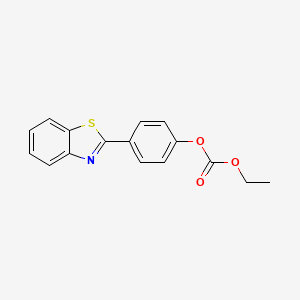![molecular formula C19H27N5 B5348534 1-[(2-isopropyl-4-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5348534.png)
1-[(2-isopropyl-4-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-isopropyl-4-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane, also known as IPMPD, is a chemical compound that belongs to the class of diazepanes. IPMPD is a potent and selective antagonist of the M1 muscarinic acetylcholine receptor, which is involved in regulating cognitive function and memory. IPMPD has gained significant attention in recent years due to its potential use in the treatment of cognitive disorders such as Alzheimer's disease.
作用機序
1-[(2-isopropyl-4-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane acts as a selective antagonist of the M1 muscarinic acetylcholine receptor. The M1 receptor is involved in regulating cognitive function and memory, and its dysfunction has been implicated in the development of cognitive disorders such as Alzheimer's disease. By blocking the M1 receptor, this compound can improve cognitive function and memory in animal models.
Biochemical and Physiological Effects
This compound has been shown to improve memory and cognitive function in animal models. In addition, this compound has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that is involved in memory and cognitive function. This compound has also been shown to have neuroprotective effects in animal models, which may be beneficial in the treatment of neurological disorders.
実験室実験の利点と制限
The advantages of using 1-[(2-isopropyl-4-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane in lab experiments include its potency and selectivity for the M1 muscarinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in cognitive function and memory. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful dosing to avoid unwanted side effects.
将来の方向性
There are several future directions for the research on 1-[(2-isopropyl-4-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane. One direction is to further investigate the potential use of this compound in the treatment of cognitive disorders such as Alzheimer's disease. Another direction is to explore the potential use of this compound in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further research is needed to optimize the synthesis of this compound and to improve its potency and selectivity for the M1 muscarinic acetylcholine receptor.
合成法
1-[(2-isopropyl-4-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane can be synthesized through a multi-step process that involves the reaction of 2-chloro-4-pyrimidinecarboxaldehyde with isopropylamine, followed by the reaction of the resulting intermediate with 2-methyl-4-pyridinecarboxaldehyde. The final product is obtained through the reduction of the resulting imine with sodium borohydride. The synthesis of this compound has been optimized to increase the yield and purity of the final product.
科学的研究の応用
1-[(2-isopropyl-4-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane has been extensively studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease. In animal models, this compound has been shown to improve memory and cognitive function by selectively blocking the M1 muscarinic acetylcholine receptor. This compound has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
1-(2-methylpyridin-4-yl)-4-[(2-propan-2-ylpyrimidin-4-yl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5/c1-15(2)19-21-7-5-17(22-19)14-23-9-4-10-24(12-11-23)18-6-8-20-16(3)13-18/h5-8,13,15H,4,9-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKWMGGZUDFEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCCN(CC2)CC3=NC(=NC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5348451.png)
![3-(3-hydroxy-4-methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5348455.png)
![N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5348458.png)
![2-(3-methyl-1-piperidinyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B5348466.png)
![3-(2-fluorophenyl)-5-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5348476.png)
![ethyl 4-{[4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5348486.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one](/img/structure/B5348494.png)
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5348503.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4,4,4-trifluorobutanamide](/img/structure/B5348511.png)

![1-({4-methoxy-3-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}sulfonyl)pyrrolidine](/img/structure/B5348541.png)
![2-(4-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5348559.png)

![6-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5348570.png)